molecular formula C8H9BrClN B1601264 4-Bromo-2-chloro-N,N-dimethylaniline CAS No. 50638-51-2

4-Bromo-2-chloro-N,N-dimethylaniline

Cat. No.: B1601264
CAS No.: 50638-51-2
M. Wt: 234.52 g/mol
InChI Key: PKPXCBIUESSICA-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N,N-dimethylaniline is an organic compound characterized by the presence of bromine and chlorine atoms on a dimethylaniline framework. This compound is a derivative of N,N-dimethylaniline, where the benzene ring is substituted with bromine at the 4-position and chlorine at the 2-position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Halogenation of N,N-Dimethylaniline: The compound can be synthesized by halogenating N,N-dimethylaniline using thionyl bromide and thionyl chloride. The reaction conditions are optimized to achieve regioselectivity, resulting in the formation of 4-bromo-N,N-dimethylaniline and 2-chloro-N,N-dimethylaniline.

  • Industrial Production Methods: On an industrial scale, the synthesis involves the use of halogenating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the halogenated aniline, leading to the formation of different reduced products.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various quinones and other oxidized derivatives.

  • Reduction Products: Reduced anilines and other derivatives.

  • Substitution Products: Substituted anilines with different functional groups.

Scientific Research Applications

4-Bromo-2-chloro-N,N-dimethylaniline has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-N,N-dimethylaniline

  • 4-Chloro-N,N-dimethylaniline

  • 2-Chloro-N,N-dimethylaniline

  • 4-Bromo-N,N-dimethylaniline

Properties

IUPAC Name

4-bromo-2-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPXCBIUESSICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505224
Record name 4-Bromo-2-chloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-51-2
Record name 4-Bromo-2-chloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, 11.6 mL (186 mmol) of iodomethane was added to a stirred solution of 12.8 g (62 mmol) of 4-bromo-2-chloroaniline and 42.8 g (310 mmol) of powdered K2CO3 in 200 mL of DMF. Purification by silica gel chromatography (Waters Prep-500A)with ethyl acetate/hexane (5:95) gave 11.3 g (78%) of 4-bromo-2-chloro-N,N-dimethylaniline as a colorless liquid: NMR (CDCl3) δ 2.79 (s, 6H), 6.92(d, J=9 Hz, 1H), 7.25-7.34 (m, 1H), 7.49 (d, J=2 Hz, 1H).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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